Benzofuran-3-thiol
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Overview
Description
Benzofuran-3-thiol is an organic compound that belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring with a thiol group (-SH) attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzofuran-3-thiol can be synthesized through several methods. One common approach involves the cyclization of ortho-hydroxythiophenols with suitable reagents. Another method includes the use of palladium-catalyzed cross-coupling reactions, where thiol groups are introduced to the benzofuran core under mild conditions.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. These methods typically involve the use of high-purity starting materials and catalysts to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The thiol group can be reduced to form the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Benzofuran-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: this compound derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research has indicated that this compound compounds may possess anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of benzofuran-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and pathways, resulting in the compound’s biological effects. Additionally, the benzofuran core can interact with nucleic acids and other biomolecules, further contributing to its pharmacological properties.
Comparison with Similar Compounds
Benzofuran: Lacks the thiol group, making it less reactive in certain chemical reactions.
Benzothiophene: Contains a sulfur atom in the furan ring, leading to different chemical and biological properties.
Thiophenol: Contains a thiol group attached to a benzene ring, but lacks the fused furan ring.
Uniqueness: Benzofuran-3-thiol is unique due to the presence of both the benzofuran core and the thiol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
90590-06-0 |
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Molecular Formula |
C8H6OS |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
1-benzofuran-3-thiol |
InChI |
InChI=1S/C8H6OS/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,10H |
InChI Key |
IOUYTBWXGDMDIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)S |
Origin of Product |
United States |
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